2-Furyl-(3-thienyl)methanol
Overview
Description
2-Furyl-(3-thienyl)methanol is an organic compound that features both furan and thiophene rings connected via a methanol group. This compound is of interest due to its unique structural properties, which combine the characteristics of both furan and thiophene heterocycles. These heterocycles are known for their aromaticity and reactivity, making this compound a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl-(3-thienyl)methanol typically involves the reaction of furfural with thiophene derivatives under specific conditions. One common method is the Grignard reaction, where furfural reacts with a Grignard reagent derived from thiophene. The reaction proceeds as follows:
- Preparation of the Grignard reagent: Thiophene is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent.
- Reaction with furfural: The Grignard reagent is then reacted with furfural to produce this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-Furyl-(3-thienyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can be used depending on the desired substitution.
Major Products Formed:
- Oxidation of the hydroxyl group can yield furyl-thienyl ketones.
- Reduction can produce various alcohol derivatives.
- Substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
2-Furyl-(3-thienyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furyl-(3-thienyl)methanol involves its interaction with various molecular targets. The compound’s aromatic rings allow it to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity, including its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but they likely involve key enzymes and receptors in the cells.
Comparison with Similar Compounds
Furfuryl alcohol: Contains a furan ring with a hydroxymethyl group.
Thiophene methanol: Contains a thiophene ring with a hydroxymethyl group.
Comparison:
Structural Uniqueness: 2-Furyl-(3-thienyl)methanol combines both furan and thiophene rings, offering unique reactivity and properties compared to compounds with only one type of ring.
Reactivity: The presence of both furan and thiophene rings allows for a broader range of chemical reactions and applications.
Applications: While furfuryl alcohol and thiophene methanol have their own uses, the combination in this compound provides enhanced versatility in research and industrial applications.
Properties
IUPAC Name |
furan-2-yl(thiophen-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c10-9(7-3-5-12-6-7)8-2-1-4-11-8/h1-6,9-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVAWXIWGVEOOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=CSC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310820 | |
Record name | α-3-Thienyl-2-furanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136260-85-0 | |
Record name | α-3-Thienyl-2-furanmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136260-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-3-Thienyl-2-furanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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